2-tert-Butyloxycarbonylamino-5-heptenoic Acid
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Overview
Description
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its specific structural features, which include a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyloxycarbonylamino-5-heptenoic Acid can undergo various chemical reactions, including:
Oxidation: The double bond in the heptenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyloxycarbonylamino-6-heptenoic Acid: Similar structure but with a different position of the double bond.
2-tert-Butyloxycarbonylamino-5-hexenoic Acid: Similar structure but with a shorter carbon chain.
2-tert-Butyloxycarbonylamino-5-octenoic Acid: Similar structure but with a longer carbon chain.
Uniqueness
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is unique due to its specific structural features, which make it suitable for particular biochemical applications. The position of the double bond and the length of the carbon chain can significantly influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPUPUWFHDYRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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